3-(1,3-Dimethyl-3-cyclohexenyl)propanal
CAS No.: 71735-72-3
Cat. No.: VC16992229
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71735-72-3 |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 3-[(1R)-1,3-dimethylcyclohex-3-en-1-yl]propanal |
| Standard InChI | InChI=1S/C11H18O/c1-10-5-3-6-11(2,9-10)7-4-8-12/h5,8H,3-4,6-7,9H2,1-2H3/t11-/m1/s1 |
| Standard InChI Key | HAEFRQLHXUHJJP-LLVKDONJSA-N |
| Isomeric SMILES | CC1=CCC[C@](C1)(C)CCC=O |
| Canonical SMILES | CC1=CCCC(C1)(C)CCC=O |
Introduction
Synthesis and Production Methods
Key Synthetic Routes
The synthesis of 3-(1,3-dimethyl-3-cyclohexenyl)propanal is inferred from analogous pathways described in patent DE102005002010A1, which details the preparation of structurally related cyclohexenylpropanals . A plausible route involves:
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Cyclohexenyl Precursor Formation:
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Diels-Alder reaction between isoprene and a dienophile to generate the 1,3-dimethylcyclohexene framework.
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Functionalization of the cyclohexene ring via allylic alkylation to introduce the propanal side chain.
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Aldehyde Installation:
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Purification:
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Distillation or chromatographic methods to isolate the aldehyde from byproducts.
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Industrial-Scale Considerations
Patent DE102005002010A1 highlights the use of continuous-flow reactors and catalytic systems to enhance yield and reduce reaction times for similar compounds . Industrial production may employ:
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Catalytic Hydrogenation: To stabilize intermediates.
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Solvent Optimization: Ethanol or propylene glycol as reaction media to improve solubility and facilitate downstream processing .
Physicochemical Properties
While direct data on 3-(1,3-dimethyl-3-cyclohexenyl)propanal is limited, its properties can be extrapolated from related aldehydes:
The aldehyde group confers high reactivity, particularly in nucleophilic additions and condensation reactions, while the dimethylcyclohexenyl group enhances lipophilicity and volatility, critical for fragrance applications .
Chemical Reactivity and Derivatives
Principal Reactions
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Aldol Condensation: Reacts with ketones or aldehydes under basic conditions to form α,β-unsaturated carbonyl compounds, useful in synthesizing larger fragrance molecules.
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Oxidation: Forms carboxylic acids (e.g., 3-(1,3-dimethyl-3-cyclohexenyl)propanoic acid) under strong oxidizing conditions.
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Reduction: Catalytic hydrogenation reduces the aldehyde to a primary alcohol, a common intermediate in perfume stabilizers .
Stabilization Challenges
The α,β-unsaturated aldehyde structure may predispose the compound to polymerization or oxidation. Patent DE102005002010A1 suggests stabilization via:
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Antioxidant Additives: Tocopherol or butylated hydroxytoluene (BHT).
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Storage Conditions: Anaerobic environments and low temperatures .
Applications in Fragrance Chemistry
Olfactory Profile
While the exact scent profile of 3-(1,3-dimethyl-3-cyclohexenyl)propanal is undocumented, structurally similar compounds exhibit:
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Green, Herbal Notes: Attributed to the cyclohexenyl moiety.
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Longevity: Enhanced by the dimethyl group’s steric hindrance, reducing evaporation rates .
Formulation Use
Patent DE102005002010A1 emphasizes the utility of cyclohexenylpropanals in:
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Top Notes: Providing initial freshness in perfumes.
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Fixatives: Blending with ethanol or dipropylene glycol to extend fragrance longevity .
Future Research Directions
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Synthetic Optimization: Developing enantioselective routes to access stereoisomers with distinct olfactory properties.
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Stability Studies: Investigating advanced encapsulation techniques to mitigate polymerization.
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Toxicological Profiling: Comprehensive in vitro and in vivo assays to establish safety thresholds.
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